N-[3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide
Overview
Description
N-[3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, an iodophenyl group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of furan-2-carbonyl chloride with 3-amino-phenylthiourea in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction is carried out at room temperature and yields the desired product in good yield.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like Pd/C and hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate (K₂CO₃) for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
N-[3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access . The presence of the iodophenyl group enhances its binding affinity to certain proteins and enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share similar structural features and biological activities.
Thiophene derivatives: Similar in terms of heterocyclic ring structure and applications in medicinal chemistry.
Furan derivatives: Share the furan ring and are used in similar applications.
Uniqueness
N-[3-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide is unique due to the presence of the iodophenyl group, which enhances its binding affinity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
N-[3-[(2-iodobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14IN3O3S/c20-15-8-2-1-7-14(15)17(24)23-19(27)22-13-6-3-5-12(11-13)21-18(25)16-9-4-10-26-16/h1-11H,(H,21,25)(H2,22,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUSLQBAQGMGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14IN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.